REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:16]=[CH:15][C:8]([CH:9]=[C:10]([C:13]#[N:14])[C:11]#[N:12])=[CH:7][CH:6]=1.[C:17]([CH2:19][C:20]([NH2:22])=[S:21])#[N:18].Cl[CH2:24][C:25]1[N:26]=[C:27]([C:30]2[CH:35]=[CH:34][C:33]([Cl:36])=[CH:32][CH:31]=2)[S:28][CH:29]=1.C(N(CCCC)CCCC)CCC>CO>[NH2:12][C:11]1[C:10]([C:13]#[N:14])=[C:9]([C:8]2[CH:15]=[CH:16][C:5]([O:4][CH2:3][CH2:2][OH:1])=[CH:6][CH:7]=2)[C:19]([C:17]#[N:18])=[C:20]([S:21][CH2:24][C:25]2[N:26]=[C:27]([C:30]3[CH:35]=[CH:34][C:33]([Cl:36])=[CH:32][CH:31]=3)[S:28][CH:29]=2)[N:22]=1
|
Name
|
|
Quantity
|
428.4 g
|
Type
|
reactant
|
Smiles
|
OCCOC1=CC=C(C=C(C#N)C#N)C=C1
|
Name
|
|
Quantity
|
108.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=S)N
|
Name
|
|
Quantity
|
244.1 g
|
Type
|
reactant
|
Smiles
|
ClCC=1N=C(SC1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
556.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
3.4 L
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture is subsequently stirred for 20 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the product is filtered off
|
Type
|
CUSTOM
|
Details
|
After drying in vacuo
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours at 35° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried in a high vacuum
|
Type
|
CUSTOM
|
Details
|
can be purified further by recrystallization from tetrahydrofuran/water (1:1)
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C(=C1C#N)C1=CC=C(C=C1)OCCO)C#N)SCC=1N=C(SC1)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |